
6-Chloro-5-fluoroisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-fluoroisoquinoline-1-carbonitrile typically involves the halogenation of isoquinoline derivatives. One common method includes the reaction of 6-chloroisoquinoline with a fluorinating agent under controlled conditions to introduce the fluorine atom at the 5-position. The nitrile group is then introduced through a subsequent reaction with a suitable cyanating agent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted isoquinoline derivatives .
Scientific Research Applications
6-Chloro-5-fluoroisoquinoline-1-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Chloroisoquinoline: Lacks the fluorine atom at the 5-position.
5-Fluoroisoquinoline: Lacks the chlorine atom at the 6-position.
Isoquinoline-1-carbonitrile: Lacks both halogen atoms.
Uniqueness: 6-Chloro-5-fluoroisoquinoline-1-carbonitrile is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Properties
Molecular Formula |
C10H4ClFN2 |
|---|---|
Molecular Weight |
206.60 g/mol |
IUPAC Name |
6-chloro-5-fluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4ClFN2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H |
InChI Key |
BOFRMOIIVFAMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=C2)C#N)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


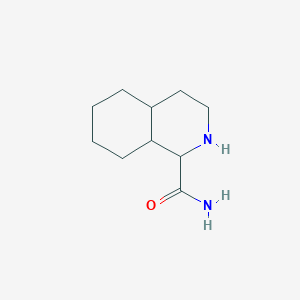

![ethyl N-[8-(2-diethylaminoethylamino)-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13180419.png)

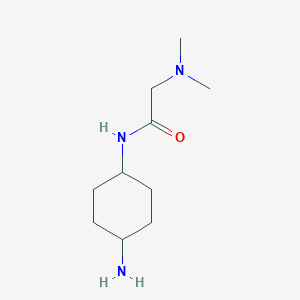
![1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one](/img/structure/B13180434.png)
![1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13180439.png)
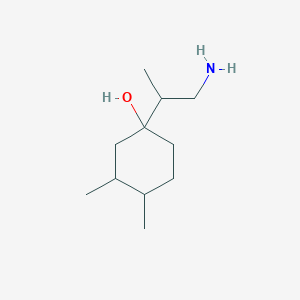
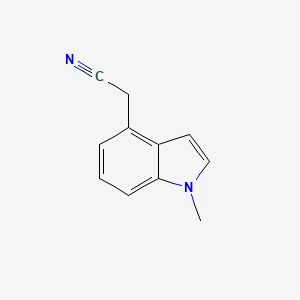
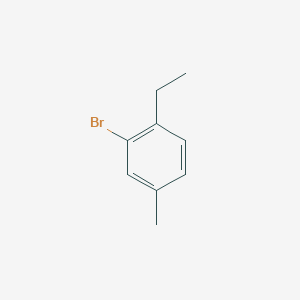
![3-Amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13180460.png)
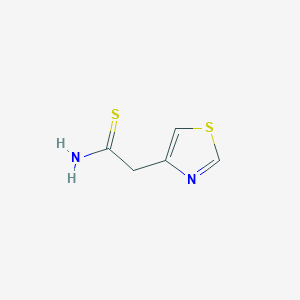
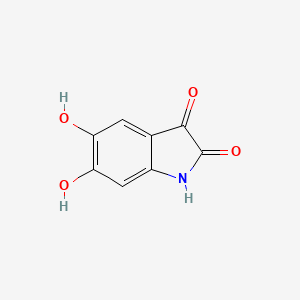
![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride](/img/structure/B13180480.png)
